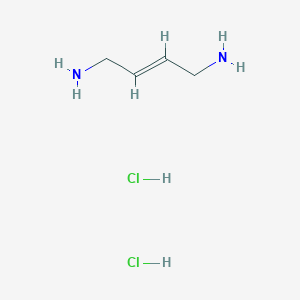
4-Bromo-2,5-difluorobenzonitrile
概要
説明
4-Bromo-2,5-difluorobenzonitrile is a chemical compound with the molecular formula C7H2BrF2N . It has an average mass of 217.998 Da and a monoisotopic mass of 216.933853 Da . It is used as an organic synthesis intermediate and a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and a nitrile group . The positions of these substituents on the benzene ring give the compound its unique properties.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 218 and is stored in a dry, cool, and well-ventilated place .科学的研究の応用
Herbicide Resistance in Transgenic Plants
A study by Stalker, McBride, and Malyj (1988) demonstrated the use of a specific nitrilase gene from Klebsiella ozaenae in conferring herbicide resistance in transgenic tobacco plants. This gene enables the conversion of bromoxynil (a related compound to 4-Bromo-2,5-difluorobenzonitrile) to a non-toxic metabolite, illustrating a successful approach to achieving herbicide resistance in plants through genetic engineering (Stalker, McBride, & Malyj, 1988).
Theoretical Spectroscopic Investigations
Shajikumar and Raman (2018) conducted experimental and theoretical studies on 4-Bromo-3-methylbenzonitrile, a compound similar to this compound. Their research focused on understanding its electronic structure and vibrational properties using Density Functional Theory (DFT), highlighting the importance of theoretical spectroscopy in examining the properties of such compounds (Shajikumar & Raman, 2018).
Synthesis and Crystal Engineering
Mariaca and colleagues (2006) explored the synthesis of polyfluorinated stilbenes, including derivatives of benzonitriles similar to this compound. Their work examined intermolecular interactions and the formation of co-crystals, contributing to the field of crystal engineering and understanding molecular properties in the solid state (Mariaca et al., 2006).
Bending Properties in Halobenzonitrile Crystals
A study by Veluthaparambath et al. (2022) investigated the bending properties of 4-halobenzonitrile crystals, which include compounds structurally similar to this compound. This research is significant for understanding the mechanical behavior of small organic molecules in crystal form, which has implications for materials science and molecular engineering (Veluthaparambath et al., 2022).
Safety and Hazards
4-Bromo-2,5-difluorobenzonitrile is associated with several safety hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302+H312+H332-H315-H319-H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and potential to cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and using personal protective equipment .
特性
IUPAC Name |
4-bromo-2,5-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEQHIRFLYNDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566548 | |
| Record name | 4-Bromo-2,5-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133541-45-4 | |
| Record name | 4-Bromo-2,5-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,5-difluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)











![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)
